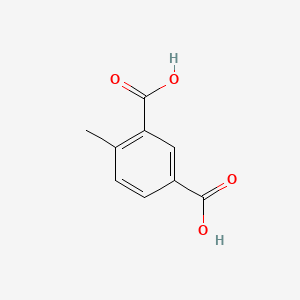
3-(3-(2-ethylpiperidin-1-yl)propyl)quinazoline-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-(2-ethylpiperidin-1-yl)propyl)quinazoline-2,4(1H,3H)-dione, also known as EPPQ, is a chemical compound that has been extensively studied in recent years due to its potential as a therapeutic agent. EPPQ belongs to the class of quinazoline derivatives and has been shown to exhibit a range of biological activities.
Wissenschaftliche Forschungsanwendungen
Natural Product Derivation and Chemical Synthesis:
- Quinazolin-4-one Derivatives from Streptomyces Isolates: Quinazoline derivatives, including 1H-quinazolin-4-one, have been isolated from Streptomyces sp. These compounds, although they showed no significant activity against various microalgae, fungi, yeast, and bacteria, are of interest due to their unique structures (Maskey et al., 2004).
- Synthetic Approaches to Quinazoline Derivatives: A comparative study was conducted on different synthetic methods to create 1-arylmethylenepyrazino[2,1-b]quinazoline-3,6-diones, demonstrating various approaches to synthesizing quinazoline derivatives (Cledera et al., 1998).
Pharmacological Research:
- Hypotensive Agents: Certain quinazoline dione derivatives have been synthesized and tested for their hypotensive activities, indicating the potential of these compounds in developing new blood pressure-lowering drugs (Eguchi et al., 1991).
- Antitumor Activity: Some quinazoline-2,4(1H,3H)-diones significantly inhibited the in vitro growth of various human tumor cell lines, suggesting their potential use in cancer therapy (Zhou et al., 2013).
Chemical Synthesis and Environmental Impact:
- Solvent-Free Synthesis Using Carbon Dioxide: An eco-friendly, solvent-free synthesis method for quinazoline-2,4(1H,3H)-diones was developed using carbon dioxide, highlighting the potential for sustainable chemical processes (Mizuno et al., 2007).
- Chemical Fixation of CO2: The fixation of CO2 into 2-aminobenzonitriles to synthesize quinazoline-2,4(1H,3H)-dione derivatives offers a green and sustainable approach in pharmaceutical synthesis (Vessally et al., 2017).
Green Chemistry and Synthesis Optimization:
- Synthesis in Water without Catalysts: A novel method was discovered for synthesizing quinazoline-2,4(1H,3H)-diones in water without any catalysts, demonstrating a more environmentally friendly approach (Ma et al., 2013).
- Catalytic Synthesis Using Cesium Carbonate: An efficient protocol for synthesizing quinazoline-2,4(1H,3H)-diones derivatives using cesium carbonate as a catalyst was developed (Patil et al., 2008).
Antimicrobial Research:
- Antimicrobial Activity: A synthesized quinazolinone compound showed significant antimicrobial activity against various microorganisms, indicating its potential for developing new antimicrobial agents (Usifoh & Ukoh, 2002).
Eigenschaften
IUPAC Name |
3-[3-(2-ethylpiperidin-1-yl)propyl]-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2/c1-2-14-8-5-6-11-20(14)12-7-13-21-17(22)15-9-3-4-10-16(15)19-18(21)23/h3-4,9-10,14H,2,5-8,11-13H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDZCXQOQDCFORO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1CCCN2C(=O)C3=CC=CC=C3NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-(2-ethylpiperidin-1-yl)propyl)quinazoline-2,4(1H,3H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-chlorophenyl)-N-(2-fluorobenzyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2808382.png)
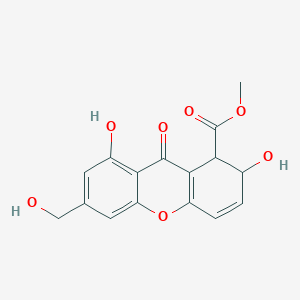
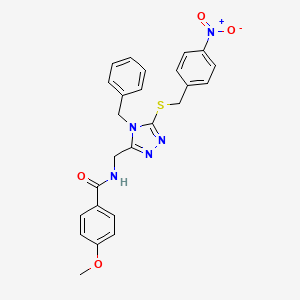
![2-(benzylsulfanyl)-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-1,3,4-oxadiazole](/img/structure/B2808388.png)
![6-(2,4-Dimethylphenyl)-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2808389.png)
![methyl 1-[5-(3-chloro-2-thienyl)-3-(methoxycarbonyl)-1H-pyrrol-2-yl]-4-piperidinecarboxylate](/img/structure/B2808392.png)

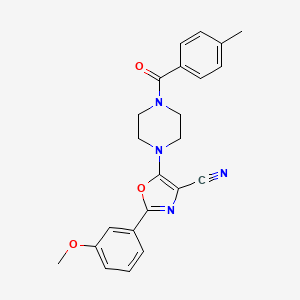

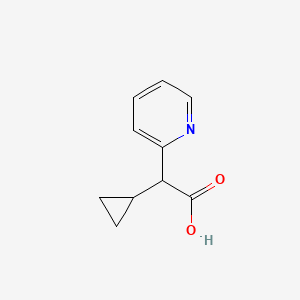
![(E)-4-(N,N-dipropylsulfamoyl)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2808401.png)
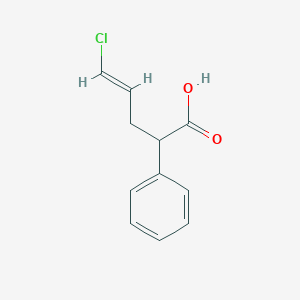
![(E)-N-(5-(3-(furan-2-yl)acryloyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2808404.png)
